Cas no 2097998-05-3 (6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound featuring a tetrahydropyrimidine core with a difluoromethyl substitution at the 6-position. This structure imparts unique reactivity and potential applications in medicinal and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methyl substitution at the 3-position influences steric and electronic properties. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or fluorinated analogs of uracil derivatives. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery and crop protection chemistry.
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
2097998-05-3 structure
Product Name:6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:2097998-05-3
MF:C6H6F2N2O2
MW:176.120848178864
CID:5727095
PubChem ID:122239076
Update Time:2025-08-04

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-(difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • F1967-7289
    • AKOS040812053
    • 2097998-05-3
    • 6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione
    • 2,4(1H,3H)-Pyrimidinedione, 6-(difluoromethyl)-3-methyl-
    • 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • Inchi: 1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12)
    • InChI Key: JAPGTUFOYKCUBP-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(N(C)C(N1)=O)=O)F

Computed Properties

  • Exact Mass: 176.03973376g/mol
  • Monoisotopic Mass: 176.03973376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.377±0.06 g/cm3(Predicted)
  • pka: 8.05±0.40(Predicted)

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Comprehensive Overview of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2097998-05-3)

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2097998-05-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoromethyl group and a tetrahydropyrimidine core, makes it a valuable intermediate for developing novel bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in sustainable agriculture and precision medicine.

The compound’s CAS number 2097998-05-3 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and commercial contexts. With the growing demand for fluorinated compounds in modern chemistry, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its versatility. Fluorine incorporation often enhances metabolic stability and bioavailability, a key factor driving its use in pharmaceutical intermediates and agrochemical formulations.

In the pharmaceutical sector, this compound is explored for its potential role in designing enzyme inhibitors and receptor modulators. Its tetrahydropyrimidine-2,4-dione scaffold is structurally analogous to uracil derivatives, which are foundational in nucleoside-based therapies. Recent studies highlight its relevance in targeting inflammatory pathways and neurological disorders, addressing pressing health challenges like neurodegenerative diseases and chronic inflammation.

From an agrochemical perspective, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is investigated for its herbicidal and fungicidal properties. The difluoromethyl moiety is known to disrupt key enzymatic processes in pests, offering a mechanism for sustainable pest control. This aligns with global initiatives to reduce environmental impact while maintaining crop yields, a topic frequently searched by farmers and researchers alike.

Synthetic routes to produce this compound often involve multistep organic synthesis, including condensation and fluorination reactions. Optimizing these processes for cost-efficiency and scalability remains a focus in industrial chemistry. Additionally, advancements in green chemistry techniques, such as catalytic fluorination, are being applied to minimize waste and energy consumption during production.

The compound’s physicochemical properties, such as solubility and stability, are critical for its formulation in end-use products. Analytical methods like HPLC and NMR spectroscopy are routinely employed to ensure purity and consistency. These quality control measures are essential for meeting regulatory standards in both pharmaceutical and agrochemical industries.

In summary, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2097998-05-3) represents a promising candidate for diverse applications. Its structural features and functional groups make it a subject of ongoing research, particularly in areas like drug development and agricultural science. As industries prioritize innovation and sustainability, this compound is poised to play a pivotal role in addressing contemporary scientific and societal challenges.

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